3,4-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
Description
3,4-Dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a synthetic benzamide derivative featuring a tetrahydroquinoline scaffold acylated at the 1-position with a 2-methylpropanoyl (isobutyryl) group. The benzamide moiety is substituted with 3,4-dimethyl groups on the aromatic ring. This compound shares structural similarities with pharmacologically active tetrahydroquinoline derivatives, particularly those targeting kinase pathways such as mTOR (mammalian target of rapamycin) .
Properties
IUPAC Name |
3,4-dimethyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-14(2)22(26)24-11-5-6-17-9-10-19(13-20(17)24)23-21(25)18-8-7-15(3)16(4)12-18/h7-10,12-14H,5-6,11H2,1-4H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPBTFWDHIDQMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C(C)C)C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide typically involves the following steps:
Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Isobutyryl Group: The isobutyryl group is introduced through an acylation reaction using isobutyryl chloride and a base such as pyridine.
Attachment of the Benzamide Moiety: The final step involves the coupling of the tetrahydroquinoline intermediate with 3,4-dimethylbenzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the aromatic ring or the tetrahydroquinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various substituents on the aromatic ring or tetrahydroquinoline core.
Scientific Research Applications
3,4-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Molecular Properties
The compound’s structural analogs differ primarily in:
Benzamide substituents (e.g., methyl, tert-butyl, methoxy, trifluoromethyl).
Acyl groups on the tetrahydroquinoline nitrogen (e.g., isobutyryl, morpholine-4-carbonyl, piperidine-1-carbonyl).
Functional group replacements (e.g., sulfonamide vs. benzamide).
Table 1: Molecular Properties of Key Analogs
*Calculated based on structural similarity to analogs.
Role of the Acyl Group
Research Findings and Implications
Pharmacological Insights from Analogs
- mTOR Inhibition: Morpholine-substituted analogs (e.g., 10e) demonstrate nanomolar inhibition of mTOR, a key regulator of cell growth. The target compound’s isobutyryl group may reduce potency compared to morpholine derivatives but improve metabolic stability .
- Screening Utility : The 2,3-dimethoxy analog (G511-0318) is used in high-throughput screening, indicating the scaffold’s adaptability for structure-activity relationship (SAR) studies .
Computational Predictions
- LogP and Solubility : The target compound’s calculated LogP (~3.5) suggests moderate lipophilicity, intermediate between the polar 2,3-dimethoxy analog (LogP ~2.8) and the highly lipophilic 4-tert-butyl analog (LogP ~4.1) .
- Bioavailability : Methyl substituents may reduce CYP450-mediated metabolism compared to tert-butyl or trifluoromethyl groups, as seen in related compounds .
Biological Activity
3,4-Dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and pain management. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its structural formula, which includes a tetrahydroquinoline moiety attached to a benzamide. The presence of the dimethyl and propanoyl groups may influence its pharmacological properties.
Research has indicated that compounds similar to this compound may act as inhibitors of key enzymes involved in neurodegenerative processes:
- Acetylcholinesterase (AChE) : Inhibition of AChE can enhance cholinergic neurotransmission, which is beneficial in conditions like Alzheimer's disease.
- β-secretase (BACE1) : Inhibition of BACE1 is crucial for reducing amyloid-beta production, thereby potentially mitigating Alzheimer's pathology.
Biological Activity Data
The following table summarizes the biological activity data related to the compound and its analogs:
| Compound Name | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | AChE | TBD | |
| Analog A | AChE | 0.056 | |
| Analog B | BACE1 | 9.01 |
Case Studies
-
Study on AChE Inhibition :
A recent study evaluated several benzamide derivatives for their AChE inhibitory activity. The most potent compound exhibited an IC50 value comparable to established inhibitors like donepezil. This suggests that this compound may possess similar or enhanced activity against AChE. -
BACE1 Inhibition :
Another investigation focused on the inhibition of BACE1 by various benzamide derivatives. The findings indicated that specific structural modifications could significantly enhance inhibitory potency. The compound's structure suggests potential for optimization to improve its efficacy against BACE1.
Research Findings
In vitro studies have demonstrated that the compound shows promising results in inhibiting both AChE and BACE1. The dynamic simulations indicate that the binding interactions stabilize the enzyme structures while reducing their flexibility, which is critical for their enzymatic function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
